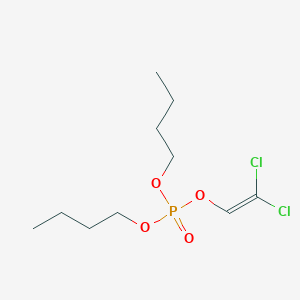
Dibutyl 2,2-dichlorovinyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,2-dichlorovinyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H19Cl2O4P and its molecular weight is 305.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Pest Control:
DBDCP is closely related to dichlorvos (DDVP), an organophosphate insecticide widely used for controlling pests in agricultural settings. It acts as a contact and stomach insecticide, effective against a range of insects including flies, mosquitoes, and stored product pests. The application methods include:
- Granules and Aerosols: Used in livestock settings and crop protection.
- Impregnated Resin Strips: Commonly utilized in residential areas for pest control.
According to studies, approximately 60% of dichlorvos is used for plant protection, while 30% is allocated for public health applications, and 10% for stored product protection . The compound's effectiveness against various insect species makes it a valuable tool in integrated pest management strategies.
Case Study: Efficacy in Crop Protection
A field study demonstrated that DBDCP effectively reduced pest populations in tobacco crops, leading to improved yield quality. The application of DBDCP resulted in a significant decrease in the incidence of pest-related damage compared to untreated controls.
Industrial Applications
Fumigation:
DBDCP is utilized as a fumigant in food processing and storage facilities. Its ability to penetrate materials allows it to control insect infestations effectively in large spaces. This application is crucial for maintaining food safety and preventing economic losses due to pest damage.
Risk Assessment:
The use of DBDCP in industrial settings necessitates comprehensive risk assessments due to potential human exposure. Studies indicate that inhalation and dermal contact during fumigation processes can pose health risks, including neurotoxic effects . Regulatory bodies like the EPA have established guidelines to mitigate these risks.
Analytical Applications
Chromatography Techniques:
DBDCP can be analyzed using high-performance liquid chromatography (HPLC). A study highlighted the application of reverse-phase HPLC with acetonitrile as the mobile phase, allowing for effective separation and quantification of DBDCP in various samples. This method is scalable and suitable for pharmacokinetic studies .
| Method | Mobile Phase | Application |
|---|---|---|
| Reverse-Phase HPLC | Acetonitrile + Water + Acid | Isolation of impurities |
| Mass-Spec Compatible HPLC | Acetonitrile + Water + Formic Acid | Pharmacokinetics analysis |
Health and Environmental Considerations
While DBDCP has beneficial applications, its use raises environmental and health concerns. The compound has been linked to neurotoxic effects due to cholinesterase inhibition, which can lead to serious health issues upon exposure . Regulatory measures are crucial to ensure safe handling and application practices.
Propriétés
Numéro CAS |
18795-58-9 |
|---|---|
Formule moléculaire |
C10H19Cl2O4P |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
dibutyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
Clé InChI |
LZILLTAAQRALBQ-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
Key on ui other cas no. |
18795-58-9 |
Synonymes |
DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















